molecular formula C28H60O4Si B14508388 Silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester CAS No. 63449-47-8

Silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester

Cat. No.: B14508388
CAS No.: 63449-47-8
M. Wt: 488.9 g/mol
InChI Key: NLIBZFFYKXCPHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester is a chemical compound with the molecular formula C16H36O4Si It is an ester derivative of silicic acid, where the hydrogen atoms are replaced by 1,1-dimethylpentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester typically involves the esterification of silicic acid with 1,1-dimethylpentanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:

H4SiO4+4C7H16OC16H36O4Si+4H2O\text{H4SiO4} + 4 \text{C7H16O} \rightarrow \text{C16H36O4Si} + 4 \text{H2O} H4SiO4+4C7H16O→C16H36O4Si+4H2O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and advanced purification techniques is essential to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of silicic acid and 1,1-dimethylpentanol.

    Oxidation: The organic groups attached to the silicon atom can be oxidized under specific conditions, potentially leading to the formation of silicon dioxide and other oxidation products.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as alcohols, amines, or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: Silicic acid and 1,1-dimethylpentanol.

    Oxidation: Silicon dioxide and oxidation products of the organic groups.

    Substitution: New ester derivatives with different functional groups.

Scientific Research Applications

Silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of silicon-based materials and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in biomineralization processes and as a component in bioactive materials.

    Medicine: Explored for its potential use in drug delivery systems and as a component in medical implants.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester involves its interaction with various molecular targets and pathways. The ester bonds can be hydrolyzed to release silicic acid, which can then participate in further chemical reactions. The organic groups attached to the silicon atom can also interact with biological molecules, potentially influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Silicic acid (H4SiO4), tetrakis(1-methylethyl) ester: Similar ester derivative with isopropyl groups instead of 1,1-dimethylpentyl groups.

    Tetraethyl silicate: Another ester derivative of silicic acid with ethyl groups.

Uniqueness

Silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester is unique due to the presence of 1,1-dimethylpentyl groups, which impart distinct chemical properties and potential applications compared to other ester derivatives of silicic acid. The larger and more branched organic groups can influence the compound’s reactivity, solubility, and interactions with other molecules.

Properties

CAS No.

63449-47-8

Molecular Formula

C28H60O4Si

Molecular Weight

488.9 g/mol

IUPAC Name

tetrakis(2-methylhexan-2-yl) silicate

InChI

InChI=1S/C28H60O4Si/c1-13-17-21-25(5,6)29-33(30-26(7,8)22-18-14-2,31-27(9,10)23-19-15-3)32-28(11,12)24-20-16-4/h13-24H2,1-12H3

InChI Key

NLIBZFFYKXCPHD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)O[Si](OC(C)(C)CCCC)(OC(C)(C)CCCC)OC(C)(C)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.